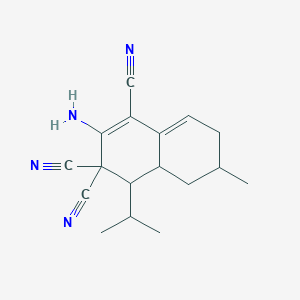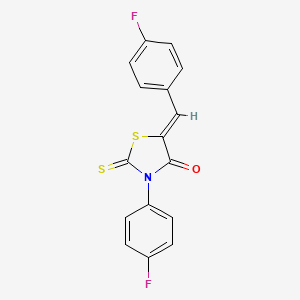![molecular formula C20H16N4OS B5968072 N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B5968072.png)
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves the condensation of an indole derivative with a quinoline derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring . The quinoline moiety can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by Heck coupling. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide and indole N-oxide derivatives.
Reduction: Formation of reduced indole and quinoline derivatives.
Substitution: Halogenated indole and quinoline derivatives.
Aplicaciones Científicas De Investigación
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The indole and quinoline moieties allow the compound to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Shares the indole moiety and is known for its anticancer properties.
Quinoline: The parent compound of the quinoline moiety, used in antimalarial drugs.
Tryptophan: An essential amino acid containing the indole structure.
Uniqueness
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its combined indole and quinoline structures, which allow it to interact with a broader range of biological targets compared to compounds containing only one of these moieties .
Propiedades
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(13-26-20-10-9-14-5-1-3-7-17(14)23-20)24-22-12-15-11-21-18-8-4-2-6-16(15)18/h1-12,21H,13H2,(H,24,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLIQXGANQIPD-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C\C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-azepanyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5967989.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B5967995.png)
![3-[(2,6-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5968001.png)
![N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B5968005.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methylpiperidin-4-yl)methyl]butan-1-amine](/img/structure/B5968011.png)
![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5968015.png)
![1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B5968038.png)
![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5968042.png)

![2-ethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5968056.png)
![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)

![3-[(4Z)-4-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B5968080.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B5968081.png)
